molecular formula C24H33N3O2S B2382663 2-(4-(isopropylthio)phenyl)-N-(2-(4-(2-methoxyphenyl)piperazin-1-yl)ethyl)acetamide CAS No. 1210123-72-0

2-(4-(isopropylthio)phenyl)-N-(2-(4-(2-methoxyphenyl)piperazin-1-yl)ethyl)acetamide

Cat. No.: B2382663
CAS No.: 1210123-72-0
M. Wt: 427.61
InChI Key: PVSVHDGTXHMBMS-UHFFFAOYSA-N
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Description

2-(4-(isopropylthio)phenyl)-N-(2-(4-(2-methoxyphenyl)piperazin-1-yl)ethyl)acetamide is a complex organic compound that features a combination of aromatic, piperazine, and acetamide functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-(isopropylthio)phenyl)-N-(2-(4-(2-methoxyphenyl)piperazin-1-yl)ethyl)acetamide typically involves multi-step organic reactions. The process may start with the preparation of intermediate compounds such as 4-(isopropylthio)aniline and 2-(4-(2-methoxyphenyl)piperazin-1-yl)ethylamine. These intermediates are then coupled through acylation reactions to form the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(4-(isopropylthio)phenyl)-N-(2-(4-(2-methoxyphenyl)piperazin-1-yl)ethyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the isopropylthio group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced under specific conditions to modify the functional groups.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are common.

    Substitution: Conditions vary depending on the type of substitution, but common reagents include halogens, nitrating agents, and sulfonating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the isopropylthio group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity, including interactions with enzymes or receptors.

    Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 2-(4-(isopropylthio)phenyl)-N-(2-(4-(2-methoxyphenyl)piperazin-1-yl)ethyl)acetamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to downstream effects on cellular pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-(methylthio)phenyl)-N-(2-(4-(2-methoxyphenyl)piperazin-1-yl)ethyl)acetamide
  • 2-(4-(ethylthio)phenyl)-N-(2-(4-(2-methoxyphenyl)piperazin-1-yl)ethyl)acetamide
  • 2-(4-(propylthio)phenyl)-N-(2-(4-(2-methoxyphenyl)piperazin-1-yl)ethyl)acetamide

Uniqueness

The uniqueness of 2-(4-(isopropylthio)phenyl)-N-(2-(4-(2-methoxyphenyl)piperazin-1-yl)ethyl)acetamide lies in its specific combination of functional groups, which may confer distinct chemical and biological properties. Compared to similar compounds, the isopropylthio group may influence its reactivity and interaction with molecular targets differently, potentially leading to unique applications and effects.

Properties

IUPAC Name

N-[2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl]-2-(4-propan-2-ylsulfanylphenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H33N3O2S/c1-19(2)30-21-10-8-20(9-11-21)18-24(28)25-12-13-26-14-16-27(17-15-26)22-6-4-5-7-23(22)29-3/h4-11,19H,12-18H2,1-3H3,(H,25,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVSVHDGTXHMBMS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)SC1=CC=C(C=C1)CC(=O)NCCN2CCN(CC2)C3=CC=CC=C3OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H33N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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